![molecular formula C12H15N3S B2976112 4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine CAS No. 379241-43-7](/img/structure/B2976112.png)
4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine” is a derivative of thienopyrimidine . Thienopyrimidines are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been widely studied in the literature, probably due to their structural relationship with purine bases and their easy synthetic access .
Synthesis Analysis
Thienopyrimidines can be synthesized from thiophene derivatives or from pyrimidine analogs . The main access route to synthesize thienopyrimidines involves a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .Molecular Structure Analysis
The molecular structure of “this compound” is related to the thienopyrimidine scaffold, which is highlighted in blue in the structure of Relugolix, a gonadotropin-releasing hormone (GnRH) receptor antagonist .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include a nucleophilic substitution of the chloro derivative with morpholine in a mixture of ethanol/isopropanol .科学的研究の応用
ASK1 Inhibitors
4-(4-Methylpiperidin-1-yl)thieno[2,3-d]pyrimidine derivatives have been identified as potent ASK1 inhibitors, with potential applications in treating inflammation and pain, including conditions such as osteoarthritis and neuropathic pain. These compounds, through their action on ASK1, may offer new therapeutic avenues for managing these conditions (P. Norman, 2012).
Synthesis and Bioactivity
The compound has been involved in studies related to the synthesis of bioactive thieno[2,3-d]pyrimidines, demonstrating its role as a key intermediate in the production of compounds like GDC-0941 and BKM 120. These studies provide insights into rapid synthetic methods and underline the compound's significance in medicinal chemistry (H. Lei et al., 2017).
Novel Derivatives Synthesis
Research on the synthesis of novel 4-aryloxypyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives has been conducted, expanding the chemical diversity and potential biological applications of this compound class. Such derivatives could have implications in various therapeutic areas, given the wide range of biological activities associated with pyrimidine compounds (Bao Wen-yan, 2010).
Radioprotective and Antitumor Activities
Thieno[2,3-d]pyrimidine derivatives have shown promising radioprotective and antitumor activities in studies, highlighting their potential as candidates for cancer therapy and radiation protection. The versatility of thieno[2,3-d]pyrimidine scaffolds in drug design is evidenced by their application across a spectrum of biological targets (S. Alqasoumi et al., 2009).
Antimicrobial and Anti-inflammatory Agents
Some thieno[2,3-d]pyrimidine derivatives have been studied for their antimicrobial and anti-inflammatory properties. The modifications of the thieno[2,3-d]pyrimidine ring have enhanced their biological activities, making them valuable in the development of new treatments for infections and inflammation (M. Tolba et al., 2018).
作用機序
Target of Action
Thienopyrimidine derivatives, a class to which this compound belongs, are known to exhibit a broad range of pharmacological activities . They have been reported to inhibit various enzymes and pathways, contributing to their anticancer effects .
Mode of Action
Thienopyrimidine derivatives are known to interact with their targets, leading to changes in cellular processes . These interactions often result in the inhibition of the target, which can lead to the suppression of disease-related pathways .
Biochemical Pathways
Thienopyrimidine derivatives are known to affect various biochemical pathways. They have been reported to inhibit the expression and activities of certain vital inflammatory mediators . Additionally, they have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR), a key player in many signal transduction pathways .
Result of Action
Thienopyrimidine derivatives have been reported to exhibit potent anticancer effects . These effects are likely a result of the compound’s interaction with its targets and the subsequent changes in cellular processes .
将来の方向性
特性
IUPAC Name |
4-(4-methylpiperidin-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9-2-5-15(6-3-9)11-10-4-7-16-12(10)14-8-13-11/h4,7-9H,2-3,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARHSXAPRRVZBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C3C=CSC3=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

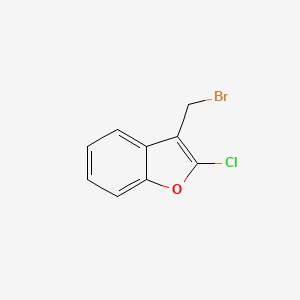

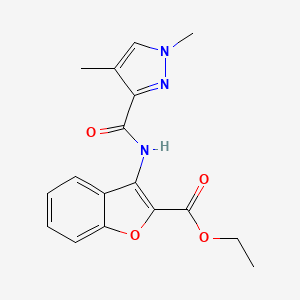
![N-Ethyl-N-[[3-(prop-2-enoylamino)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2976035.png)

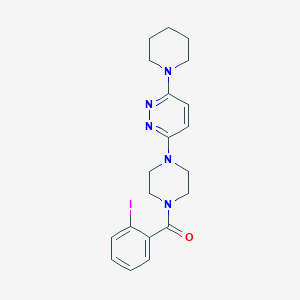
![(E)-3-(hydroxyimino)-4,7,7-trimethyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2976042.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide](/img/structure/B2976043.png)
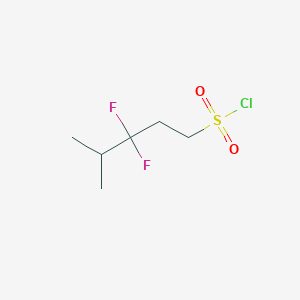

![2-(2,4-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2976047.png)
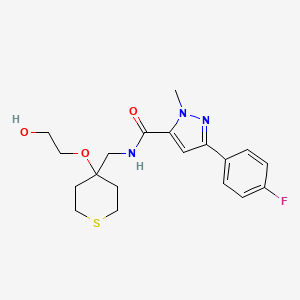

![4-({[4-(Acetylamino)phenyl]sulfonyl}oxy)-3-bromobenzoic acid](/img/structure/B2976051.png)